1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes::
- Another approach is via the Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction.
- Detailed reaction conditions and specific reagents would depend on the chosen synthetic pathway.
β-Eudesmol: can be synthesized through various routes. One common method involves cyclization of a precursor, followed by reduction. The cyclization step forms the quinoline ring system.
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- These methods may include enzymatic transformations, chemoenzymatic approaches, or chemical synthesis.
Chemical Reactions Analysis
Reactivity::
β-Eudesmol: undergoes various reactions, including:
Common Reagents and Conditions:
- Oxidation: Ketones or other oxidized derivatives.
- Reduction: Hydroxylated or saturated forms.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of natural products and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: May have applications in drug development due to its unique structure.
Industry: Used in perfumery and flavoring due to its pleasant aroma.
Mechanism of Action
- The exact mechanism of action is context-dependent and may vary based on the specific application.
- It could interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
- Similar compounds include related sesquiterpenes and quinoline derivatives.
β-Eudesmol: is unique due to its specific quinoline ring system.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxopropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C18H21NO3/c1-10-6-13-11(2)8-17(4,5)19-15(13)14(7-10)18(22,16(19)21)9-12(3)20/h6-8,22H,9H2,1-5H3 |
InChI Key |
LHNUEYYTSPZZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C)O |
Origin of Product |
United States |
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